molecular formula C10H13N3O3 B15318254 tert-Butyl (5-formylpyrimidin-2-yl)carbamate CAS No. 1001754-78-4

tert-Butyl (5-formylpyrimidin-2-yl)carbamate

Cat. No.: B15318254
CAS No.: 1001754-78-4
M. Wt: 223.23 g/mol
InChI Key: YRZIINDLWREGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-formylpyrimidin-2-yl)carbamate is a pyrimidine-derived carbamate compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 246.25 g/mol (exact value inferred from analogs). It features a pyrimidine ring substituted with a formyl (-CHO) group at the 5-position and a tert-butyl carbamate (-NHCO₂C(CH₃)₃) group at the 2-position. This compound is typically a white crystalline powder and serves as a critical pharmaceutical intermediate, particularly in synthesizing active pharmaceutical ingredients (APIs) for drugs targeting oncology, inflammation, or infectious diseases . The formyl group enhances its reactivity, enabling participation in condensation or nucleophilic addition reactions (e.g., forming Schiff bases or hydrazones), which are pivotal in medicinal chemistry .

Properties

CAS No.

1001754-78-4

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

tert-butyl N-(5-formylpyrimidin-2-yl)carbamate

InChI

InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)13-8-11-4-7(6-14)5-12-8/h4-6H,1-3H3,(H,11,12,13,15)

InChI Key

YRZIINDLWREGSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-formylpyrimidin-2-yl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The formyl group can be introduced via formylation reactions using reagents like formic acid or formyl chloride.

Industrial Production Methods: Industrial production methods for tert-butyl N-(5-formylpyrimidin-2-yl)carbamate are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reagents and conditions as those used in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyrimidines

Mechanism of Action

The mechanism of action of tert-butyl N-(5-formylpyrimidin-2-yl)carbamate is primarily related to its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl (5-formylpyrimidin-2-yl)carbamate can be categorized based on substituent variations on the pyrimidine/pyridine ring, reactivity , and applications . Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituents Key Properties Applications Hazards (GHS Classification) References
This compound Not specified* C₁₁H₁₄N₂O₃ 5-formyl, 2-carbamate (pyrimidine) High reactivity (formyl group), intermediate in API synthesis Pharmaceuticals, drug discovery Not reported
tert-Butyl (5-chloropyrimidin-2-yl)carbamate 1823938-10-8 C₉H₁₂ClN₃O₂ 5-chloro, 2-carbamate (pyrimidine) Electrophilic chlorine for cross-coupling reactions (e.g., Suzuki-Miyaura) Agrochemicals, materials science Not reported
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate 1951444-51-1 C₉H₁₃N₃O₃ 5-hydroxy, 2-carbamate (pyrimidine) Hydroxyl group for esterification or glycosylation Antiviral agents Not reported
tert-Butyl (5-formylpyridin-2-yl)carbamate 199296-40-7 C₁₁H₁₄N₂O₃ 5-formyl, 2-carbamate (pyridine) Similar reactivity to pyrimidinyl analog but altered aromaticity Skincare, medical ingredients Not reported
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 5-fluoro, 4-hydroxy, 6-methyl, 2-carbamate (pyrimidine) Fluorine enhances metabolic stability; hydroxy for hydrogen bonding Oncology research Acute toxicity (H302), skin irritation (H315)

Key Observations:

Substituent Impact on Reactivity :

  • The formyl group in the target compound enables versatile derivatization, whereas the chloro substituent in its analog (CAS 1823938-10-8) facilitates cross-coupling reactions .
  • The hydroxy group in CAS 1951444-51-1 supports hydrogen bonding, enhancing solubility and biological interactions .

Pyrimidine vs. Pyridine Scaffolds: Pyrimidine derivatives (e.g., target compound) exhibit higher hydrogen-bonding capacity due to two nitrogen atoms in the ring, favoring interactions in enzyme-binding pockets.

Hazard Profiles :

  • While hazard data for the target compound is unavailable, its fluoro-hydroxy-methyl analog (CAS 1799420-92-0) is classified for acute oral toxicity (H302) and skin irritation (H315), suggesting that electron-withdrawing substituents (e.g., -F) may exacerbate toxicity .

Applications :

  • Formyl-containing analogs are prioritized in drug discovery for functionalization, whereas halogenated derivatives (e.g., chloro, fluoro) are used in agrochemicals or materials science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.